molecular formula C12H13ClF3N3 B3011151 (1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride CAS No. 1779124-25-2

(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride

Cat. No. B3011151
CAS RN: 1779124-25-2
M. Wt: 291.7
InChI Key: GKIFLIJPOGEGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group, with a strong electron-withdrawing effect, is attached to the phenyl ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The trifluoromethyl group is attached to the phenyl ring .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, in drug molecules has become increasingly prevalent. Fluorinated compounds often exhibit enhanced pharmacological properties, metabolic stability, and bioavailability. Researchers have investigated the synthesis and biological activity of TFM-containing compounds for various diseases and disorders . Specifically, this compound may serve as a potential lead structure for drug development.

Antimicrobial Activity

Studies have explored the antimicrobial potential of TFM-containing derivatives. For instance, compounds with imidazole moieties, such as the one , have been evaluated for their antimicrobial effects. Further investigations are needed to understand the specific mechanisms of action and potential clinical applications .

Anti-HIV Activity

Indole derivatives, which share structural similarities with imidazoles, have shown promise as anti-HIV agents. While the compound we’re discussing is not directly an indole, its imidazole core may contribute to similar biological effects. Researchers have performed molecular docking studies to assess its potential anti-HIV activity .

Synthetic Methodology

The synthesis of TFM-containing compounds is an active area of research. Scientists have developed versatile methods for introducing the TFM group into various molecular scaffolds. For example, a general and inexpensive approach has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which involves the formation of C–N bonds using aromatic aldehydes and o-phenylenediamine .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Therefore, the future directions of this compound could involve its use in the development of new drugs.

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group, which can adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties . The trifluoromethyl group can adjust the steric and electronic properties of a lead compound, which may influence the interaction with its targets .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution . The presence of the trifluoromethyl group can protect a reactive methyl group from metabolic oxidation, potentially influencing the metabolism and excretion of the compound .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents may influence its action in different environments . The presence of the trifluoromethyl group may also influence the compound’s stability .

properties

IUPAC Name

[3-[[2-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-4-2-1-3-9(11)7-18-8-17-6-10(18)5-16;/h1-4,6,8H,5,7,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIFLIJPOGEGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC=C2CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.